molecular formula C8H19Cl2NOSi2 B15064754 N,N-Bis[(chloromethyl)(dimethyl)silyl]acetamide CAS No. 60799-33-9

N,N-Bis[(chloromethyl)(dimethyl)silyl]acetamide

Cat. No.: B15064754
CAS No.: 60799-33-9
M. Wt: 272.32 g/mol
InChI Key: FZVSGQRPFDCJPD-UHFFFAOYSA-N
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Description

N,N-Bis((chloromethyl)dimethylsilyl)acetamide is an organosilicon compound with the chemical formula C8H20Cl2NOSi2

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Bis((chloromethyl)dimethylsilyl)acetamide can be synthesized through the reaction of acetamide with chloromethyl(dimethyl)silane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane groups .

Industrial Production Methods

Industrial production of N,N-Bis((chloromethyl)dimethylsilyl)acetamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis((chloromethyl)dimethylsilyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with N,N-Bis((chloromethyl)dimethylsilyl)acetamide include nucleophiles like amines and alcohols, bases such as triethylamine, and acids for catalyzing hydrolysis. Reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis .

Major Products Formed

Major products formed from reactions with N,N-Bis((chloromethyl)dimethylsilyl)acetamide include substituted silanes, silanols, and siloxanes, depending on the reaction conditions and reagents used .

Scientific Research Applications

N,N-Bis((chloromethyl)dimethylsilyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Bis((chloromethyl)dimethylsilyl)acetamide involves the reactivity of its chloromethyl and silyl groups. The chloromethyl groups can undergo nucleophilic substitution, while the silyl groups can participate in hydrolysis and condensation reactions. These reactions enable the compound to modify other molecules and form new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

    N,O-Bis(trimethylsilyl)acetamide: Similar in structure but with trimethylsilyl groups instead of chloromethyl(dimethyl)silyl groups.

    Bis(trimethylsilyl)acetamide: Another related compound used in silylation reactions.

Uniqueness

N,N-Bis((chloromethyl)dimethylsilyl)acetamide is unique due to its dual functionality, combining chloromethyl and silyl groups. This allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in organic synthesis .

Properties

CAS No.

60799-33-9

Molecular Formula

C8H19Cl2NOSi2

Molecular Weight

272.32 g/mol

IUPAC Name

N,N-bis[chloromethyl(dimethyl)silyl]acetamide

InChI

InChI=1S/C8H19Cl2NOSi2/c1-8(12)11(13(2,3)6-9)14(4,5)7-10/h6-7H2,1-5H3

InChI Key

FZVSGQRPFDCJPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N([Si](C)(C)CCl)[Si](C)(C)CCl

Origin of Product

United States

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